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Introduction

NDI-091143 is a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY) with high affinity
and specificity.[1][2] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by
catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm.[3] This cytosolic acetyl-CoA
is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[4]
Consequently, inhibition of ACLY by NDI-091143 presents a powerful tool for studying
metabolic pathways, particularly in the context of oncology, metabolic diseases, and other
conditions characterized by altered cellular metabolism.[5][6] These application notes provide
detailed protocols for utilizing NDI-091143 to investigate its effects on cellular metabolism and
proliferation.

Mechanism of Action

NDI-091143 binds to a hydrophobic cavity adjacent to the citrate-binding site on the ACLY
enzyme. This binding induces significant conformational changes that indirectly prevent the
binding and recognition of citrate, thereby inhibiting enzyme activity.[4] This allosteric inhibition
is competitive with respect to citrate.[7]
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The following tables summarize the quantitative data regarding the inhibitory activity of NDI-
091143 and its effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of NDI-091143 against Human ACLY

Parameter Value Assay Condition Reference
IC50 2.1nM ADP-Glo Assay [1][8]
. Competitive vs.
Ki 7.0 nM ) [8]
Citrate

Surface Plasmon
Kd 2.2nM [7]
Resonance (SPR)

Table 2: Effects of NDI-091143 on Cancer Cell Lines

Cell Line Assay Effect Concentration = Reference
T24 and T24T Clonogenic Dose-dependent

. N 5-100 uM [8]
(Bladder Cancer)  Survival inhibition

Human Foreskin

] Viral Titer 17-fold reduction
Fibroblasts o S 20 uM 9]
(Vaccinia Virus) in viral titer
(HFFs)
Growth arrest
Multiple Cancer ] ] under lipid- N
) Proliferation Not Specified [10]
Cell Lines reduced
conditions

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental procedures, the following diagrams are
provided in DOT language script.
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ACLY's Central Role in Metabolism and Inhibition by NDI-091143
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Caption: ACLY pathway and NDI-091143 inhibition.
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Experimental Workflow: ADP-Glo™ Kinase Assay for ACLY Activity

Start: Prepare Reagents

1. Set up Kinase Reaction
(ACLY, Substrates, ATP, NDI-091143)
(2. Incubate at Room Temperature)

3. Add ADP-Glo™ Reagent
(Terminates reaction, depletes ATP)

(4. Incubate for 40 minutes)

5. Add Kinase Detection Reagent
(Converts ADP to ATP, generates light)

G. Incubate for 30-60 minutes)

7. Measure Luminescence
(Signal proportional to ADP produced)

End: Data Analysis

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b8088061?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8088061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Workflow: Cell-Based Lipogenesis Assay

Start: Seed Cells

1. Treat cells with NDI-091143
or vehicle control

l

2. Add Radiolabeled Acetate
(e.g., [14C]-acetate)

3. Incubate for a defined period
(4. Wash and lyse cells)
(5. Extract total Iipids)

6. Measure radioactivity in lipid fraction
(e.g., Scintillation Counting)

End: Quantify Lipogenesis

Click to download full resolution via product page

Caption: Workflow for a cell-based lipogenesis assay.
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Experimental Protocols
Preparation of NDI-091143 Stock Solutions

For In Vitro Assays:

e Prepare a high-concentration stock solution of NDI-091143 in sterile dimethyl sulfoxide
(DMSO). For example, a 10 mM stock solution.

e Sonicate briefly if necessary to ensure complete dissolution.[2]

» Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
[11] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to
one year), -80°C is recommended.[11]

For In Vivo Studies: A common formulation for oral administration involves a suspension in a
vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[8] Alternatively, a solution can
be prepared using a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and
45% saline.[2] It is crucial to ensure the final concentration of DMSO is low and non-toxic to the
animals.

Protocol 1: In Vitro ACLY Inhibition Assay using ADP-
Glo™ Kinase Assay

This protocol measures the activity of ACLY by quantifying the amount of ADP produced.

Materials:

Recombinant human ACLY enzyme

NDI-091143

o ATP

Coenzyme A (CoA)

Citrate

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b8088061?utm_src=pdf-body
https://www.benchchem.com/product/b8088061?utm_src=pdf-body
https://www.targetmol.com/compound/ndi-091143
https://www.glpbio.com/ndi-091143.html
https://www.medchemexpress.com/ndi-091143.html
https://www.medchemexpress.com/ndi-091143.html
https://www.selleckchem.com/products/ndi-091143.html
https://www.targetmol.com/compound/ndi-091143
https://www.benchchem.com/product/b8088061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8088061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCI, 5 mM MgClI2, 0.2 mg/ml
BSA, 1 mM DTT)

o ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 96-well or 384-well plates suitable for luminescence measurements

Procedure:

o Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate
to room temperature. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent
according to the manufacturer's instructions.[12][13][14][15]

e Set up Kinase Reaction:

[e]

In a multiwell plate, add the kinase reaction buffer.

[e]

Add serial dilutions of NDI-091143 (or DMSO as a vehicle control).

Add the substrates: citrate and CoA.

o

[¢]

Add the recombinant ACLY enzyme.

[¢]

Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 pL.

 Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g.,
60 minutes).

» Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the
kinase reaction volume to each well. Mix gently and incubate at room temperature for 40
minutes.[15]

o ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent
equal to the total volume in the well. Mix gently and incubate at room temperature for 30-60
minutes.[14][15]

e Measure Luminescence: Read the luminescence using a plate reader. The signal is
proportional to the amount of ADP produced and thus inversely proportional to the inhibitory
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activity of NDI-091143.

o Data Analysis: Calculate the percent inhibition for each concentration of NDI-091143 and
determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based De Novo Lipogenesis Assay

This protocol measures the rate of new fatty acid synthesis in cultured cells.
Materials:

e Cultured cells of interest

o Complete cell culture medium

e NDI-091143

o Radiolabeled acetate (e.g., [1-14C]-acetic acid or [3H]-acetate)

e Phosphate-buffered saline (PBS)

o Cell lysis buffer

» Organic solvent for lipid extraction (e.g., chloroform:methanol 2:1 v/v)
 Scintillation cocktail and vials

 Scintillation counter

Procedure:

o Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to
adhere overnight.

o Treatment: Treat the cells with various concentrations of NDI-091143 or vehicle control
(DMSO) for a desired period (e.g., 24-48 hours).

» Radiolabeling: Add radiolabeled acetate to the culture medium and incubate for a defined
time (e.g., 2-4 hours).[16]
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o Cell Lysis: Aspirate the medium, wash the cells twice with cold PBS, and then lyse the cells.

o Lipid Extraction: Transfer the cell lysate to a new tube and perform a lipid extraction using an
appropriate organic solvent mixture.[16]

» Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the
solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

» Data Analysis: Normalize the radioactive counts to the protein concentration of the cell
lysate. Compare the radioactivity in NDI-091143-treated cells to the control to determine the
percent inhibition of de novo lipogenesis.

Protocol 3: Cell-Based Cholesterol Synthesis Assay

This protocol measures the synthesis of cholesterol in cultured cells.
Materials:

e Cultured cells of interest

o Complete cell culture medium

e NDI-091143

e Cholesterol Assay Kit (Cell-Based, e.g., from Abcam or similar)
 Fixative solution

o Wash buffer

e Filipin 11l staining solution (a fluorescent dye that binds to unesterified cholesterol)
e Fluorescence microscope

Procedure:

o Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for microscopy and treat
with NDI-091143 or vehicle control as described in the lipogenesis assay.
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o Fixation: After treatment, remove the culture medium and fix the cells with a suitable fixative
for approximately 10-20 minutes at room temperature.[17]

e Washing: Wash the cells multiple times with the provided wash buffer.[17]

e Staining: Incubate the cells with Filipin Il staining solution in the dark for 30-60 minutes at
room temperature.[17]

e Washing: Wash the cells again to remove excess stain.

e Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate
filters for Filipin 111 (Excitation ~340-380 nm, Emission ~385-470 nm).

o Data Analysis: Quantify the fluorescence intensity per cell to determine the relative amount
of unesterified cholesterol. A decrease in fluorescence in NDI-091143-treated cells indicates
inhibition of cholesterol synthesis.

Protocol 4: Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment
with NDI-091143.

Materials:

e Cultured cells of interest

o Complete cell culture medium

e NDI-091143

e Trypsin-EDTA

o 6-well plates

o Fixative (e.g., 4% paraformaldehyde or a methanol:acetic acid mixture)
 Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:
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o Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them
to attach for at least 16 hours.[8]

o Treatment: Treat the cells with a range of concentrations of NDI-091143 or vehicle control.
e Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[8]

» Fixation: Aspirate the medium, wash the wells with PBS, and then fix the colonies with a
suitable fixative for 10-15 minutes.

» Staining: Remove the fixative and stain the colonies with crystal violet solution for 10-30
minutes.

e Washing and Drying: Gently wash the wells with water to remove excess stain and allow the
plates to air dry.

e Colony Counting: Count the number of colonies containing at least 50 cells.[18]

o Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment
condition compared to the vehicle control.

Conclusion

NDI-091143 is a valuable research tool for elucidating the roles of ACLY in various metabolic
and disease contexts. The protocols outlined above provide a framework for investigating the
effects of this potent inhibitor on enzymatic activity, cellular lipid synthesis, and cell proliferation.
Researchers should optimize these protocols for their specific cell types and experimental
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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